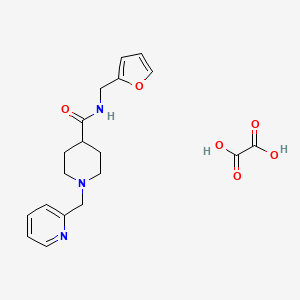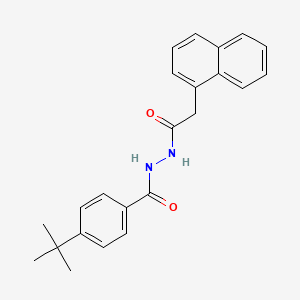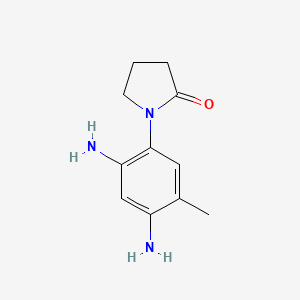![molecular formula C19H23NO2 B6015272 4-[(4-ethylphenoxy)methyl]-N-isopropylbenzamide](/img/structure/B6015272.png)
4-[(4-ethylphenoxy)methyl]-N-isopropylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4-ethylphenoxy)methyl]-N-isopropylbenzamide, also known as EIPA, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound belongs to the amide class of organic compounds and is widely used in various research studies to investigate its mechanism of action and physiological effects.
作用機序
4-[(4-ethylphenoxy)methyl]-N-isopropylbenzamide exerts its pharmacological effects by inhibiting the activity of NHE, which leads to a decrease in intracellular pH and an increase in cell volume. This, in turn, affects various cellular processes such as ion transport, protein synthesis, and cell signaling. This compound has also been shown to inhibit the activity of other ion channels such as TRPV1 and ASIC1, which are involved in pain sensation and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been shown to reduce inflammation and pain in various animal models by inhibiting the activity of TRPV1 and ASIC1 ion channels. Additionally, this compound has been shown to protect against ischemic injury in various organs such as the heart and brain.
実験室実験の利点と制限
One of the main advantages of using 4-[(4-ethylphenoxy)methyl]-N-isopropylbenzamide in laboratory experiments is its specificity towards NHE and other ion channels, which allows for precise investigation of their roles in various physiological processes. However, one limitation of using this compound is its potential toxicity and off-target effects, which can affect the interpretation of experimental results.
将来の方向性
There are several potential future directions for research on 4-[(4-ethylphenoxy)methyl]-N-isopropylbenzamide. One area of interest is the development of more specific and potent NHE inhibitors for the treatment of various diseases such as cancer and heart failure. Another area of interest is the investigation of the role of this compound in the regulation of autophagy, a cellular process involved in the degradation of damaged or unwanted proteins and organelles. Additionally, the potential use of this compound in combination with other drugs for the treatment of various diseases should be explored.
合成法
4-[(4-ethylphenoxy)methyl]-N-isopropylbenzamide can be synthesized using several methods, including the reaction of 4-(4-ethylphenoxy) benzyl chloride with isopropylamine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform.
科学的研究の応用
4-[(4-ethylphenoxy)methyl]-N-isopropylbenzamide has been extensively studied for its potential applications in various scientific research fields. It has been found to be an effective inhibitor of the Na+/H+ exchanger (NHE), which is a membrane protein that plays a crucial role in regulating intracellular pH and cell volume. This compound has been used in numerous studies to investigate the role of NHE in various physiological processes such as cell migration, proliferation, and apoptosis.
特性
IUPAC Name |
4-[(4-ethylphenoxy)methyl]-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-4-15-7-11-18(12-8-15)22-13-16-5-9-17(10-6-16)19(21)20-14(2)3/h5-12,14H,4,13H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUEASVJQWQBBJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-methoxyethyl)-N-[3-(methylthio)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6015189.png)
![5-[(3-ethyl-4-isopropyl-1-piperazinyl)carbonyl]-N-methyl-2-pyridinamine](/img/structure/B6015195.png)
![{1-[(5-ethyl-3-thienyl)carbonyl]-4-piperidinyl}(diphenyl)methanol](/img/structure/B6015200.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-1-methyl-4(1H)-quinazolinone ethanedioate hydrate](/img/structure/B6015204.png)
![1-[2-({[2-(1H-indol-3-yl)ethyl]amino}methyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6015210.png)



![5-amino-1,3-dimethyl-6-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B6015228.png)

![3-{1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2,5-dioxo-4-imidazolidinyl}propanoic acid](/img/structure/B6015248.png)
![1-(2-chlorobenzyl)-N-[3-(2-methyl-1H-imidazol-1-yl)-1-phenylpropyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6015282.png)
![{1-[2-(2-fluorophenyl)-1-methylethyl]-2-piperidinyl}methanol](/img/structure/B6015287.png)
